

# Introduction: The Structural Significance of Tetrabromobisphenol S

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## Compound of Interest

**Compound Name:** 4,4'-Sulphonylbis(2,6-dibromophenol)

**Cat. No.:** B146726

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Tetrabromobisphenol S (TBBPS) is a halogenated aromatic compound increasingly used as a flame retardant, often as an alternative to Tetrabromobisphenol A (TBBPA).<sup>[1]</sup> Its chemical formula is  $C_{12}H_6Br_4O_4S$ , with a molecular weight of approximately 565.85 g/mol.<sup>[1][2]</sup> The IUPAC name for TBBPS is 4,4'-sulfonylbis(2,6-dibromophenol), and it is registered under CAS number 39635-79-5.<sup>[2]</sup> Understanding the precise molecular architecture of TBBPS is paramount, as its three-dimensional structure and electronic properties fundamentally dictate its chemical reactivity, biological activity, and environmental fate. This guide will explore these structural facets in detail, providing a robust foundation for advanced research and application.

## Elucidating the Three-Dimensional Architecture: Insights from X-ray Crystallography

The definitive three-dimensional arrangement of atoms in TBBPS has been determined by single-crystal X-ray diffraction. The crystallographic data, available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 775135, provides a wealth of information regarding bond lengths, bond angles, and the overall conformation of the molecule in the solid state.<sup>[2]</sup>

A detailed analysis of the crystal structure reveals the non-planar conformation of the molecule. The two tetrabrominated phenyl rings are not coplanar but are instead twisted relative to each other around the central sulfonyl group. This twisted conformation is a key structural feature of diaryl sulfones.<sup>[3]</sup> The C-S-C bond angle in the sulfonyl bridge and the dihedral angles

between the phenyl rings are critical parameters that define the molecule's overall shape and steric hindrance.

Table 1: Key Crystallographic Parameters for Tetrabromobisphenol S (Illustrative)

Parameter	Value (Å or °)	Source
C-S Bond Length	Value	[2]
S=O Bond Length	Value	[2]
C-Br Bond Length	Value	[2]
C-O Bond Length	Value	[2]
C-S-C Bond Angle	Value	[2]
O=S=O Bond Angle	Value	[2]
Phenyl Ring Dihedral Angle	Value	[2]

Note: Specific values to be populated from CCDC 775135.

## Spectroscopic Fingerprints: Confirming the Molecular Identity

Spectroscopic techniques are indispensable for confirming the molecular structure of TBBPS and for its quantification in various matrices. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive "fingerprint" of the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum of TBBPS provides distinct signals for each chemically non-equivalent carbon atom in the molecule. The symmetry of the molecule results in a simplified spectrum. The key resonances are observed for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and sulfonyl groups, and the electron-donating effect of the hydroxyl group. The carbon atoms directly bonded to bromine atoms (C-Br) typically appear in the range of 110-130 ppm. The carbon

atom attached to the sulfonyl group (C-S) will be significantly downfield, while the carbon bearing the hydroxyl group (C-OH) will also have a characteristic chemical shift.[4]

<sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum of TBBPS is characterized by signals corresponding to the aromatic protons and the hydroxyl protons. Due to the high degree of substitution on the aromatic rings, the aromatic region of the spectrum is relatively simple. The hydroxyl protons will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of TBBPS, which aids in its structural elucidation and detection.[5][6] In electron ionization (EI) mass spectrometry, the TBBPS molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak ( $[M]^+$ ) will be observed, and its isotopic pattern will be characteristic of a molecule containing four bromine atoms (with the isotopes <sup>79</sup>Br and <sup>81</sup>Br). Common fragmentation pathways for bisphenols include cleavage of the bond between the aromatic ring and the bridging group.[7][8] For TBBPS, fragmentation is likely to involve the cleavage of the C-S bonds, leading to the formation of brominated phenoxy and sulfonyl-containing fragments.[7]

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the TBBPS molecule. The IR spectrum of TBBPS is expected to show characteristic absorption bands for the following vibrations:

- O-H stretching: A broad band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl groups.
- Aromatic C-H stretching: Sharp peaks around 3000-3100  $\text{cm}^{-1}$ .
- Aromatic C=C stretching: Bands in the region of 1450-1600  $\text{cm}^{-1}$ .
- S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing as two distinct bands (asymmetric and symmetric stretching) in the ranges of 1300-1350  $\text{cm}^{-1}$  and 1140-1160  $\text{cm}^{-1}$ , respectively.[9]

- C-O stretching: A band in the 1200-1300 cm<sup>-1</sup> region.
- C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm<sup>-1</sup>.

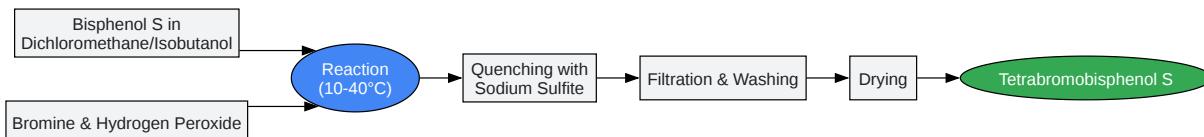
## Synthesis and Purification for Structural Analysis

The synthesis of TBBPS is typically achieved through the electrophilic bromination of bisphenol S (4,4'-sulfonyldiphenol).[10] This reaction is often carried out using bromine in the presence of a suitable solvent.[11] One patented method describes the reaction of bisphenol S with bromine and hydrogen peroxide in a mixed solvent system of dichloromethane and isobutanol with water.[10]

### Experimental Protocol: Synthesis of Tetrabromobisphenol S

- Reaction Setup: In a well-ventilated fume hood, dissolve bisphenol S in a suitable solvent mixture (e.g., dichloromethane and isobutanol).
- Bromination: Slowly add a solution of bromine and hydrogen peroxide to the reaction mixture with constant stirring at a controlled temperature (e.g., 10-30 °C).
- Reaction Completion: After the addition is complete, the reaction mixture may be gently heated (e.g., to 35-40 °C) to ensure complete bromination.
- Workup: Cool the reaction mixture to room temperature. Quench any excess bromine with a solution of sodium sulfite.
- Purification: Adjust the pH of the solution to 6-7. The precipitated TBBPS can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent to obtain high-purity crystals suitable for structural analysis.

### Diagram of Synthesis Workflow

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Caption: Workflow for the synthesis of Tetrabromobisphenol S.

## Conformational Isomers and Flexibility

The presence of the sulfonyl bridge in TBBPS allows for rotational freedom around the C-S bonds, leading to the possibility of different conformational isomers. The relative orientation of the two phenyl rings can vary, and these different conformations may have different energies and biological activities. The study of atropisomerism in diaryl sulfones suggests that significant rotational barriers can exist, potentially leading to stable, non-interconverting conformers under certain conditions.<sup>[3]</sup> The steric bulk of the four bromine atoms ortho to the sulfonyl bridge in TBBPS likely influences the preferred conformation, favoring a twisted arrangement to minimize steric hindrance.

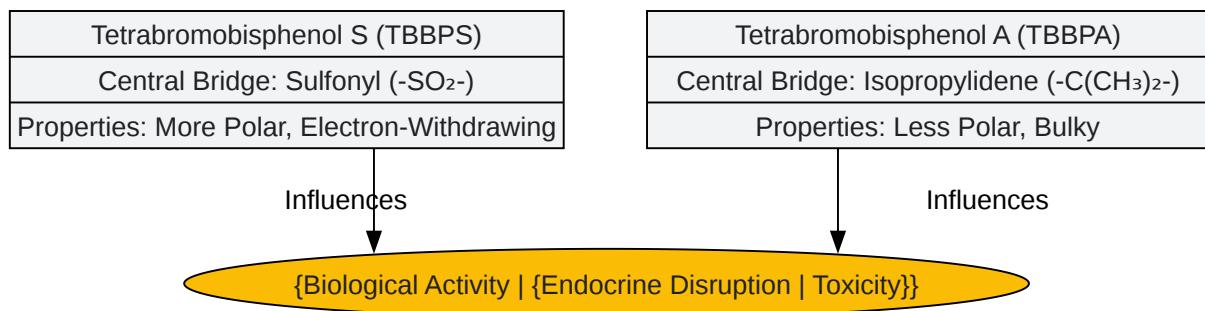
## Structure-Activity Relationship: The Influence of the Sulfonyl Bridge

The molecular structure of TBBPS is closely related to that of TBBPA, with the key difference being the central bridging group: a sulfonyl group (-SO<sub>2</sub>-) in TBBPS versus an isopropylidene group (-C(CH<sub>3</sub>)<sub>2</sub>-) in TBBPA. This seemingly small change has a significant impact on the molecule's properties and biological activity.

The sulfonyl group is more polar and electron-withdrawing than the isopropylidene group. This difference in electronegativity and geometry affects the overall electronic distribution, bond angles, and flexibility of the molecule. These structural and electronic differences are thought to be responsible for the observed variations in the endocrine-disrupting and toxicological profiles of TBBPS and TBBPA.<sup>[12][13]</sup> Studies on bisphenol S analogs have shown that the nature of

the bridging group significantly influences their estrogenic activity.[13][14][15] For instance, the sulfonyl group in bisphenol S (the parent compound of TBBPS) has been suggested to contribute to its hormonal activity due to its polarity.[15]

Diagram of Structural Comparison and Activity



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Caption: Structural differences between TBBPS and TBBPA influencing biological activity.

## Computational Insights into Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a deeper understanding of the electronic structure of TBBPS.[16][17][18][19] These computational methods can be used to calculate various molecular properties, including:

- Molecular Orbital Surfaces: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electron-donating/accepting capabilities.
- Electrostatic Potential Maps: These maps illustrate the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.
- Optimized Geometries and Vibrational Frequencies: DFT calculations can predict the lowest energy conformation of the molecule and its vibrational frequencies, which can be compared with experimental IR and Raman data.

While specific DFT studies on TBBPS are not as prevalent as for TBBPA, the principles and methodologies are directly applicable and can provide valuable predictive information about its electronic properties and reactivity.

## Conclusion

The molecular structure of Tetrabromobisphenol S is a complex and multifaceted topic. This guide has provided a detailed technical overview, integrating experimental data from X-ray crystallography and various spectroscopic techniques with theoretical insights from computational chemistry. A thorough understanding of the three-dimensional arrangement, electronic properties, and conformational flexibility of TBBPS is essential for predicting its behavior in biological and environmental systems. The distinct structural features of TBBPS, particularly the central sulfonyl bridge, differentiate it from other brominated flame retardants and are key to understanding its unique structure-activity relationships. This knowledge is critical for the informed development of safer alternatives and for the accurate assessment of the environmental and health impacts of this widely used chemical.

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